8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-
説明
This compound, also known as [¹²³I]ioflupane or DaTSCAN®, is a radiopharmaceutical agent used in single-photon emission computed tomography (SPECT) imaging for diagnosing Parkinsonian syndromes . Its structure comprises an 8-azabicyclo[3.2.1]octane (nortropane) backbone with a 3-fluoropropyl group at the 8-position, a 4-iodo-123I-substituted phenyl group at the 3-position, and a methyl ester at the 2-carboxylic acid position. The stereochemistry ([1R-(exo,exo)]) is critical for its high affinity and selectivity for presynaptic dopamine transporters (DAT) in the striatum . The iodine-123 isotope enables gamma-ray emission for imaging, while the fluoropropyl group enhances lipophilicity and brain penetration .
特性
Key on ui mechanism of action |
Iodine-123 labeled ioflupane binds to presynaptic dopamine transporters. When Iodine-123 decays, a gammay ray is emmitted and detected through SPECT. |
|---|---|
CAS番号 |
155798-07-5 |
分子式 |
C18H23FINO2 |
分子量 |
427.3 g/mol |
IUPAC名 |
methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-(123I)iodanylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1/i20-4 |
InChIキー |
HXWLAJVUJSVENX-HFIFKADTSA-N |
SMILES |
COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I |
異性体SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCF)C[C@@H]1C3=CC=C(C=C3)[123I] |
正規SMILES |
COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I |
外観 |
Solid powder |
melting_point |
82-83 |
他のCAS番号 |
155798-07-5 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(18F)FP-CIT (O-methyl-11C)beta-CIT-FP 123I-FP-CIT 2-carbomethoxy-8-(3-fluoropropyl)-3-(4-iodophenyl)tropane beta-CIT-FP fluoropropylcarbomethoxyiodophenylnortropane FP-CIT FPCIT I(123)-N-fluoropropyl-2-beta-carbomethoxy-3-(4-iodophenyl)nortropane I(123)-N-omega-fluoropropyl-2-beta-carbomethoxy-3-beta(4-iodophenyl)nortropane N-omega-fluoropropyl-2beta-carbomethoxy-3beta-(4-iodophenyl)tropane |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ioflupane I-123 involves several steps, starting with the preparation of the precursor molecule, which is then labeled with radioactive iodine-123. The key steps include:
Preparation of the precursor:
Radioiodination: The precursor is then labeled with iodine-123 through an electrophilic substitution reaction. .
Industrial Production Methods: Industrial production of Ioflupane I-123 involves scaling up the synthetic process while maintaining strict quality control. The production process includes:
Radiolabeling: The precursor is radiolabeled with iodine-123 in a controlled environment to ensure safety and consistency.
Purification: The radiolabeled compound is purified using chromatographic techniques to remove any impurities.
Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity, specific activity, and sterility tests, to ensure it meets regulatory standards
化学反応の分析
反応の種類: ヨードフルパン I-123は、その合成中に主に求電子置換反応を起こします。主な反応には次のものがあります。
求電子置換: ヨウ素-123同位体の前駆体分子への導入。
求核置換: 前駆体におけるフルオロプロピル基の形成
一般的な試薬と条件:
求電子置換: ヨウ素-123は、制御された条件下で求電子ヨウ素化試薬を使用して導入されます。
主要な生成物: これらの反応の主要な生成物は、放射性標識化合物ヨードフルパン I-123であり、診断画像に使用されます .
4. 科学研究における用途
ヨードフルパン I-123は、特に化学、生物学、医学、産業の分野において、科学研究において幅広い用途があります。
化学: ドーパミン輸送体の挙動を理解するための、さまざまな化学的研究における放射性トレーサーとして使用されます。
生物学: 脳におけるドーパミン輸送体の分布と密度を研究するのに役立ちます。
医学: 主に、単一光子放射断層撮影(SPECT)画像診断において、パーキンソン症候群を診断し、類似症状を伴う他の疾患と区別するために使用されます
科学的研究の応用
Pharmaceutical Applications
1. Neurotransmitter Reuptake Inhibition:
The compound is identified as a monoamine reuptake inhibitor, which implicates its potential in treating several neuropsychiatric disorders. It has shown efficacy in inhibiting the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine in vitro. This mechanism is crucial for developing medications aimed at managing conditions like depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) .
2. Treatment of Mood Disorders:
Research indicates that 8-Azabicyclo[3.2.1]octane derivatives can be beneficial in treating various mood disorders classified under the Diagnostic and Statistical Manual of Mental Disorders (DSM). These include major depressive disorder and bipolar disorder . The therapeutic doses typically range from 0.001 to 50 mg/kg body weight per day, depending on the specific condition being treated .
3. Pain Management:
The compound's action as a monoamine reuptake inhibitor also extends to pain management therapies. It has potential applications in alleviating chronic pain conditions by modulating neurotransmitter levels that influence pain perception .
Diagnostic Applications
1. Radiolabeling for Imaging Studies:
The incorporation of isotopes such as iodine-123 into the structure allows for the use of this compound as a radiotracer in single-photon emission computed tomography (SPECT) imaging. This application is particularly valuable for visualizing neurotransmitter activity in vivo, facilitating research into various neurological conditions .
2. Receptor Imaging:
Due to its ability to bind selectively to neurotransmitter transporters, this compound is utilized for receptor imaging studies that help elucidate the pathophysiology of mental health disorders and assess the efficacy of therapeutic interventions .
Synthesis and Structure-Activity Relationships
The synthesis of 8-Azabicyclo[3.2.1]octane derivatives typically involves advanced organic chemistry techniques such as Stille cross-coupling protocols and enantioselective synthesis methods. These processes allow researchers to create compounds with specific stereochemical configurations that are critical for their biological activity .
Table 1: Synthetic Methods for 8-Azabicyclo[3.2.1]octane Derivatives
| Method | Description | Yield |
|---|---|---|
| Stille Cross Coupling | Utilizes palladium catalysts for bond formation | High yields |
| Enantioselective Synthesis | Achieves stereochemical control during synthesis | Variable yields |
| Samarium Iodide Reduction | Reduces coupling products to desired diastereomers | Moderate yields |
Case Studies and Research Findings
Recent studies have highlighted the binding affinities of various substituted 8-Azabicyclo[3.2.1]octane compounds at dopamine and serotonin transport sites in animal models, demonstrating significant selectivity for dopamine transporters over serotonin transporters . Such selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.
Case Study: Binding Affinity Analysis
A study investigating the structure-activity relationship (SAR) of biaryl-substituted 8-Azabicyclo[3.2.1]octane derivatives revealed that certain modifications significantly enhance binding affinity at dopamine transport sites, suggesting pathways for developing more effective antidepressants .
作用機序
ヨードフルパン I-123は、脳内のシナプス前ドーパミン輸送体に選択的に結合することで効果を発揮します。このメカニズムには次のものがあります。
ドーパミン輸送体への結合: ヨードフルパン I-123は、シナプス間隙からのドーパミン再取り込みに関与するタンパク質であるドーパミン輸送体に可逆的に結合します。
ガンマ線放出: ヨウ素-123が崩壊すると、ガンマ線が放出され、SPECT画像診断により、脳内のドーパミン輸送体の分布を視覚化することができます
類似化合物との比較
Troparil (Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate)
(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
TBS-CT-FP (Precursor for [¹²³I]β-CITFP)
- Structure : Contains a 4-tributylstannylphenyl group at the 3-position, enabling iodine-123 radiolabeling via isotopic exchange .
- Application : Serves as a precursor for radiopharmaceuticals targeting DAT, but its pharmacokinetic profile is less optimized than [¹²³I]ioflupane’s .
Pharmacokinetic and Pharmacodynamic Comparisons
Binding Affinity and Selectivity
| Compound | DAT Ki (nM) | SERT/NET Selectivity | Radiolabel | Reference |
|---|---|---|---|---|
| [¹²³I]Ioflupane | 0.1–0.3 | >100-fold vs. SERT | ¹²³I | |
| Troparil | 1.2 | 10-fold vs. SERT | None | |
| (4-Fluorophenyl Analog) | 2.5 | 20-fold vs. SERT | None |
- Key Insight: [¹²³I]Ioflupane’s subnanomolar DAT affinity and superior selectivity make it ideal for clinical imaging, whereas structural analogs exhibit weaker or less specific binding .
Metabolic Stability and Brain Uptake
- [¹²³I]Ioflupane demonstrates rapid brain uptake (peak at 4 hours post-injection) and slow metabolism, attributed to its fluoropropyl group enhancing lipophilicity .
- Troparil and non-fluorinated analogs show faster peripheral metabolism, limiting their utility in vivo .
Stereochemical and Isotopic Considerations
- Stereochemistry : The [1R-(exo,exo)] configuration in [¹²³I]ioflupane optimizes DAT binding geometry. Analogs with [1S-(exo,exo)] or alternative stereochemistry (e.g., ) exhibit reduced activity .
- Isotopic Labeling: The iodine-123 isotope in [¹²³I]ioflupane provides optimal gamma emission (159 keV) and half-life (13.2 hours) for clinical imaging. Non-radioactive analogs (e.g., Troparil) lack diagnostic utility .
生物活性
The compound 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]- is a derivative of the azabicyclo[3.2.1]octane scaffold, which is known for its significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The core structure of the compound is based on the azabicyclo[3.2.1]octane framework, which is characterized by a bicyclic arrangement containing nitrogen. This scaffold is prevalent in various bioactive compounds, particularly those mimicking alkaloids such as nicotine and cocaine, which exhibit various pharmacological effects.
Pharmacological Properties
Research indicates that compounds based on the azabicyclo[3.2.1]octane structure exhibit a range of biological activities:
- Binding Affinity : The compound has shown significant binding affinity to various receptors, including dopamine transporters (DAT) and serotonin transporters (SERT). For instance, derivatives of this scaffold have demonstrated selectivity ratios favoring DAT over SERT, which is crucial for developing treatments for cocaine addiction and other neurological disorders .
- Inhibition Studies : In vitro studies have reported that certain azabicyclo[3.2.1]octane derivatives exhibit potent inhibitory activity against enzymes such as N-acylated amino acid amidohydrolase (NAAA) with IC50 values in the low nanomolar range . This suggests potential applications in pain management and inflammation.
- Agonist Activity : Some derivatives have been identified as agonists at kappa-opioid receptors (KOR), indicating their potential use in analgesic therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR of azabicyclo[3.2.1]octane derivatives is critical for optimizing their biological activity:
- Substituent Effects : The introduction of various substituents at specific positions on the bicyclic core significantly influences binding affinity and selectivity for DAT and SERT . For example, aryl substitutions at the bridgehead carbon have been shown to enhance potency and selectivity.
- Geometric Isomerism : The stereochemistry of these compounds plays a vital role in their biological activity. Compounds with an endo configuration often exhibit higher activity compared to their exo counterparts . This stereochemical preference has been leveraged to design more effective drug candidates.
Case Study 1: Analgesic Properties
A study conducted by Ong and Anderson demonstrated that certain azabicyclo[3.2.1]octane derivatives function as effective analgesics comparable to morphine in terms of efficacy . These findings support the potential use of such compounds in pain management therapies.
Case Study 2: Neuropharmacological Applications
Research has highlighted the effectiveness of these compounds in modulating neurotransmitter systems involved in addiction and mood disorders. For instance, compounds exhibiting high selectivity for DAT could be developed into medications aimed at treating cocaine dependence .
Data Tables
| Compound | Binding Affinity (nM) | Selectivity Ratio (SERT/DAT) | IC50 (NAAA Inhibition) |
|---|---|---|---|
| Compound A | 0.96 | 177 | 0.655 |
| Compound B | 0.32 | >1000 | 0.036 |
| Compound C | 5.0 | 10 | 0.291 |
Q & A
Q. What synthetic strategies are recommended for achieving high radiochemical purity in the preparation of this compound?
- Methodological Answer : The synthesis involves three key steps: (1) constructing the 8-azabicyclo[3.2.1]octane core via acid-catalyzed cyclization of a tropane precursor, (2) introducing the 3-(4-iodophenyl) group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), and (3) radiolabeling with iodine-123I using isotopic exchange under acidic conditions (e.g., chloramine-T oxidation) . To optimize purity (>95%), use HPLC purification with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) and validate radiochemical identity via radio-TLC .
Q. How can the stereochemical configuration [1R-(exo,exo)] be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. For rapid analysis, use NOESY NMR to identify spatial proximity between the 3-fluoropropyl and 4-iodophenyl groups. Compare experimental optical rotation ([α]D) with literature values for analogous tropane derivatives (e.g., exo vs. endo configurations differ by ~30° in polarimetry) .
Q. What analytical techniques are suitable for assessing radiochemical stability under physiological conditions?
- Methodological Answer : Incubate the compound in phosphate-buffered saline (pH 7.4) and human serum at 37°C for 24 hours. Monitor decomposition via radio-HPLC at intervals (0, 4, 8, 24h). A stability threshold of <10% degradation is acceptable for in vivo applications. For iodine-123I, check free iodide release using a silver nitrate precipitation assay .
Advanced Research Questions
Q. How can in vitro binding affinity to the dopamine transporter (DAT) be quantified?
- Methodological Answer : Use competitive displacement assays with [³H]WIN 35,428 in HEK-293 cells expressing human DAT. Prepare membrane homogenates, incubate with varying concentrations of the test compound (1 nM–10 µM), and measure Ki values using nonlinear regression (GraphPad Prism). Validate selectivity via parallel assays for serotonin/norepinephrine transporters (SERT/NET) .
Q. What experimental design principles apply to optimizing biodistribution studies for SPECT imaging?
- Methodological Answer : Conduct time-activity curve (TAC) studies in rodents at 5, 30, 60, and 120 minutes post-injection. Sacrifice animals, dissect organs, and measure radioactivity with a gamma counter. Normalize data to % injected dose per gram (%ID/g). Include blocking studies with non-radioactive analogs (e.g., 10 mg/kg cocaine derivative) to confirm target specificity .
Q. How can metabolite profiling be performed in preclinical models?
- Methodological Answer : Extract plasma and brain homogenates with acetonitrile, then analyze via LC-MS/MS with a reverse-phase column. For iodine-123I metabolites, correlate radiochromatograms with UV/Vis traces (λ = 254 nm). Identify major metabolites using high-resolution mass spectrometry (HRMS) and compare fragmentation patterns to synthetic standards .
Q. What statistical approaches resolve contradictions in comparative efficacy studies with other iodine isotopes (e.g., ¹²⁵I vs. ¹²³I)?
- Methodological Answer : Apply multivariate ANOVA to compare log-transformed binding affinities (Ki) and biodistribution data. Account for isotopic decay corrections (e.g., ¹²³I t½ = 13.2 h) using nonlinear mixed-effects modeling. For conflicting results, validate with autoradiography in brain slices to confirm regional binding patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
